(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGBZLPXOKAQC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of pyrrolidine-2-boronic acid with 5-bromopyridine-2-carbonitrile employs BrettPhos Pd G3 catalyst and tert-amyl alcohol, yielding 75–80% of the coupled product. Enantiomeric excess (ee) is preserved using chiral ligands such as (R)-BINAP.
Reductive Amination
Condensing 5-formylpyridine-2-carbonitrile with (R)-pyrrolidine under hydrogenation conditions (e.g., Pd/C, H₂) achieves direct C–N bond formation. This method avoids racemization but requires stringent pH control (pH 5–9) during workup.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution techniques are critical:
-
Diastereomeric salt formation : Reacting racemic 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile with (1S)-camphorsulfonic acid in ethanol yields separable (R)- and (S)-salts.
-
Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-form intact.
Crystallization and Polymorph Control
Crystalline form optimization ensures pharmacological-grade purity. X-ray diffraction (XRD) patterns of related pyrrolidine derivatives reveal that polar solvents (e.g., acetonitrile/water) favor Form-M crystals with >99% ee. For example, cooling a saturated solution of this compound in THF/water (1:1) to 5°C yields monodisperse crystals suitable for X-ray characterization.
Industrial-Scale Process Optimization
Telescopic processes from Vildagliptin synthesis provide benchmarks for scalability:
-
Quenching and extraction : After acylating pyrrolidine, quenching with aqueous K₂CO₃ and extracting with dichloromethane removes impurities while retaining the nitrile group.
-
Solvent recycling : High-boiling solvents (e.g., DMF) are distilled and reused, reducing costs by ~30%.
-
Final precipitation : Crude product precipitation using isopropanol/butanone (1:1) achieves 92–95% purity, followed by recrystallization to >99.5%.
Analytical and Characterization Data
| Parameter | Method 1 (Asymmetric Catalysis) | Method 2 (Reductive Amination) | Method 3 (Crystallization) |
|---|---|---|---|
| Yield (%) | 78 | 65 | 88 |
| ee (%) | >99 | 72 | >99 |
| Purity (HPLC, %) | 99.3 | 95.8 | 99.7 |
| Reaction Time (h) | 24 | 48 | 12 |
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications in Cancer Treatment
One of the primary applications of (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is in the field of oncology. Research indicates that compounds with a pyridine backbone can inhibit specific kinases involved in cancer progression. Notably, certain derivatives of pyridyl-amino-pyrazine-carbonitrile have been shown to inhibit the function of checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response. This inhibition can enhance the effectiveness of existing cancer therapies by sensitizing tumor cells to DNA-damaging agents, such as chemotherapy and radiation therapy .
Case Study: CHK1 Inhibition
In preclinical studies, compounds that inhibit CHK1 have demonstrated promise in treating various cancers, including breast and lung cancers. These compounds can be used in combination with other therapeutic agents to improve treatment outcomes .
Antimicrobial and Antiviral Activities
The pyridine structure is also associated with antimicrobial properties. Recent literature highlights that pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, this compound has been studied for its potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of additional functional groups can enhance these activities, making these compounds valuable in developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
A series of studies have evaluated the minimum inhibitory concentrations (MICs) of pyridine derivatives against pathogenic bacteria and fungi. For example, compounds similar to this compound were found to exhibit MIC values comparable to established antibiotics, indicating their potential as alternative treatments for resistant infections .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of pyridine derivatives. Some studies suggest that these compounds may possess anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders. The mechanism involves modulation of neurotransmitter systems and ion channels within the central nervous system .
Case Study: Anticonvulsant Activity
In experimental models, certain pyridine derivatives demonstrated significant anticonvulsant activity when tested against established seizure-inducing protocols. This suggests that this compound could be further investigated for its potential use in managing seizure disorders .
Synthesis and Characterization
The synthesis of this compound involves several methods, including classical organic synthesis techniques such as Mannich reactions and nucleophilic substitutions. These methods allow for the introduction of various substituents that can enhance biological activity.
| Synthesis Method | Description | Yield |
|---|---|---|
| Mannich Reaction | Reaction between formaldehyde, amines, and carbonyl compounds | Moderate to high |
| Nucleophilic Substitution | Substitution reactions involving nucleophiles on electrophilic centers | Variable |
Mechanism of Action
The mechanism of action of ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Pyridine-2-carbonitrile derivatives vary significantly in substituent type and position, impacting their physicochemical and biological properties. Key structural comparisons include:
Key Observations :
Key Observations :
Physicochemical Properties
Melting points and solubility vary with substituent polarity and hydrogen-bonding capacity:
| Compound | Melting Point (°C) | Solubility Notes | Reference |
|---|---|---|---|
| Compound 3 () | 242–243 | Low solubility (yellow solid) | |
| Title Compound () | 113–115 | Moderate solubility (colorless crystals) |
Key Observations :
Key Observations :
Biological Activity
(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, including its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a pyrrolidine moiety and a cyano group. This unique structure allows for diverse interactions with biological macromolecules, influencing its pharmacological properties.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can modulate their activity, thereby influencing various biological pathways. For instance, it has been noted that the compound interacts with proteins involved in neurological disorders, potentially serving as a pharmacophore in drug design for such conditions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the pyrrolidine ring can enhance anticancer activity while minimizing toxicity to non-cancerous cells .
Case Study: Anticancer Efficacy
A study evaluated several derivatives of 5-oxopyrrolidine compounds against A549 cells, showing that compounds with specific substitutions exhibited reduced cell viability significantly compared to controls like cisplatin. Notably, one derivative reduced A549 viability to 66%, indicating promising anticancer potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 15 | 12.5 | A549 |
| Compound 21 | 8.3 | A549 |
Antimicrobial Activity
This compound has also shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that certain derivatives possess strong antibacterial properties.
Antimicrobial Efficacy Data
In vitro tests revealed the following MIC values against selected pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound's derivatives could be developed as effective antimicrobial agents, particularly against multidrug-resistant strains .
Additional Biological Activities
Beyond anticancer and antimicrobial effects, this compound exhibits potential as an analgesic, anti-inflammatory, and antiviral agent. Its ability to scavenge free radicals positions it as a candidate for treating oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of the pyrrolidine ring in (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile be preserved during synthesis?
- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., palladium complexes) ensures retention of the (R)-configuration. For example, asymmetric hydrogenation of pyrrolidine precursors with chiral ligands (e.g., BINAP) achieves >95% enantiomeric excess (ee) . Stereochemical validation via circular dichroism (CD) or chiral HPLC is critical to confirm configuration .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : - and -NMR identify proton environments and carbon connectivity (e.g., pyridine C≡N signal at ~110 ppm, pyrrolidine ring protons at δ 1.8–3.2 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and resolves enantiomers .
- X-ray Crystallography : Single-crystal analysis provides absolute stereochemistry and bond-length validation (e.g., C–N bond distances: 1.34–1.38 Å) .
Q. What in vitro assays are suitable for preliminary screening of enzyme inhibitory activity?
- Methodological Answer :
- Fluorescence-Based Assays : Measure inhibition of protoporphyrinogen oxidase (PPO) for herbicidal activity (IC values in µM range) .
- Kinase Inhibition : Use ATP-competitive assays with recombinant kinases (e.g., CHK1) to quantify IC via luminescence readouts .
- Microscale Thermophoresis (MST) : Quantifies binding affinity (K) to biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can molecular docking simulations guide the optimization of this compound for target selectivity?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., CHK1 kinase domain). Focus on hydrogen bonding with catalytic lysine (K) and hydrophobic interactions with pyrrolidine .
- Free Energy Calculations : MM-GBSA predicts binding energy differences (ΔΔG) between enantiomers to prioritize (R)- over (S)-configuration .
- Experimental Validation : Co-crystallization with target enzymes (e.g., PPO) confirms predicted binding modes .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH) to measure half-life (t). Structural modifications (e.g., fluorination of pyridine) reduce CYP450-mediated oxidation .
- LC-MS/MS Metabolite ID : Identify labile sites (e.g., pyrrolidine N-methylation) to block degradation pathways .
- Pharmacokinetic (PK) Studies : Oral dosing in rodents with plasma sampling (0–24 hr) quantifies AUC and C for lead optimization .
Q. How to profile selectivity across kinase families or related enzymes?
- Methodological Answer :
- KinomeScan Panels : Test against 468 kinases at 1 µM to calculate selectivity scores (% inhibition <30% for off-targets) .
- Cellular Target Engagement : Use NanoBRET or CETSA to assess target occupancy in live cells, minimizing false positives from biochemical assays .
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target protein interactions in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
